molecular formula C8H9NO4 B3187157 5-Methoxy-3-methyl-2-nitrophenol CAS No. 14124-36-8

5-Methoxy-3-methyl-2-nitrophenol

Cat. No.: B3187157
CAS No.: 14124-36-8
M. Wt: 183.16 g/mol
InChI Key: FVFILQVUFMEXBX-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

14124-36-8

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

5-methoxy-3-methyl-2-nitrophenol

InChI

InChI=1S/C8H9NO4/c1-5-3-6(13-2)4-7(10)8(5)9(11)12/h3-4,10H,1-2H3

InChI Key

FVFILQVUFMEXBX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])O)OC

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])O)OC

Origin of Product

United States

Q & A

Basic Synthesis & Purification

Q: What are the optimal conditions for synthesizing 5-Methoxy-3-methyl-2-nitrophenol, and how can purity be ensured? A:

  • Synthesis Pathway : Nitration of 3-methyl-5-methoxyphenol under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is a common route. Monitor reaction temperature (≤30°C) to avoid over-nitration or decomposition .
  • Purification : Use column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate 4:1) to isolate the product. Confirm purity via HPLC (C18 column, methanol:water 70:30 mobile phase) and compare retention times with certified reference standards .

Characterization Challenges

Q: How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) between historical literature and modern analyses? A:

  • Data Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (expected [M+H]⁺ at m/z 170.12). For IR, prioritize peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O methoxy stretch) .
  • Historical Context : Earlier studies (e.g., pre-2000) may lack advanced hyphenated techniques (GC-MS, LC-QTOF). Replicate analyses using modern instruments and validate against NIST or Wiley spectral libraries .

Stability & Storage

Q: What are the best practices for storing this compound to prevent degradation? A:

  • Storage Conditions : Store in amber vials at 0–6°C under inert gas (argon/nitrogen) to inhibit photodegradation and oxidation. Avoid prolonged exposure to humidity .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via UV-Vis spectroscopy (λmax ~320 nm). Use kinetic modeling to predict shelf life under varying conditions .

Advanced Analytical Method Development

Q: How can researchers design a robust LC-MS/MS method for quantifying trace levels of this compound in environmental matrices? A:

  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges, eluted with methanol:acetonitrile (1:1). Include deuterated analogs (e.g., d₃-methoxy derivatives) as internal standards .
  • MS Parameters : Use negative ionization mode (ESI⁻) for enhanced sensitivity. Optimize collision energy (e.g., 20 eV) to fragment the parent ion (m/z 169 → 123 [NO₂ loss]) while minimizing matrix interference .

Contradictory Reactivity Data

Q: How to address conflicting reports on the compound’s reactivity in electrophilic substitution reactions? A:

  • Mechanistic Insight : The nitro group’s meta-directing effect may compete with the methoxy group’s ortho/para-directing influence. Use computational chemistry (DFT calculations at B3LYP/6-31G* level) to map electron density and predict regioselectivity .
  • Experimental Verification : Perform competitive reactions (e.g., bromination) under standardized conditions and analyze products via ¹H NMR integration of aromatic protons .

Designing Derivatives for Bioactivity Studies

Q: What strategies are effective for synthesizing bioactive derivatives while retaining the core scaffold? A:

  • Functionalization : Target the phenolic -OH group for acetylation or sulfonation to enhance membrane permeability. For nitro group reduction, employ catalytic hydrogenation (Pd/C, H₂) to yield amine intermediates .
  • Structure-Activity Relationships (SAR) : Use molecular docking (AutoDock Vina) to screen derivatives against target enzymes (e.g., nitroreductases) and prioritize candidates with favorable binding energies .

Environmental Fate & Degradation Pathways

Q: What methodologies are recommended for studying the environmental persistence of this compound? A:

  • Microcosm Studies : Simulate soil/water systems under aerobic/anaerobic conditions. Quantify degradation half-lives via UPLC-MS and identify metabolites (e.g., demethylated or denitrated products) .
  • QSAR Modeling : Apply EPI Suite to estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR) profiles based on substituent electronic effects .

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